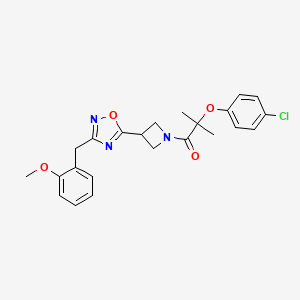
2-(4-Chlorophenoxy)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C23H24ClN3O4 and its molecular weight is 441.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-Chlorophenoxy)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-methylpropan-1-one , with the CAS number 1396888-78-0, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, antimicrobial effects, and molecular interactions.
The molecular formula of the compound is C23H24ClN3O4, with a molecular weight of 441.9 g/mol. Its structural features include a chlorophenoxy group and an oxadiazole moiety, which are often associated with biological activity.
| Property | Value |
|---|---|
| CAS Number | 1396888-78-0 |
| Molecular Formula | C23H24ClN3O4 |
| Molecular Weight | 441.9 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives featuring oxadiazole linkages have shown significant activity against various cancer cell lines. In a study assessing compounds based on oxadiazole structures, one derivative demonstrated a percent growth inhibition (PGI) of 65.12% against SNB-19 cells at a concentration of 10 µM .
Case Study: Anticancer Evaluation
In a comparative study involving several cancer cell lines, compounds structurally related to our target compound were evaluated for their cytotoxic effects. The results indicated that modifications in the oxadiazole and aryl groups significantly influenced their anticancer efficacy. The study employed molecular docking techniques to analyze binding affinities with tubulin, suggesting that these compounds could effectively disrupt microtubule dynamics .
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been explored. For example, derivatives containing the chlorophenoxy group have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. A related compound exhibited strong inhibition against biofilms formed by Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
Table: Antimicrobial Activity Overview
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Related Chlorophenoxy Compound | Staphylococcus aureus | 6 mg/ml |
| Related Chlorophenoxy Compound | Escherichia coli | 6 mg/ml |
The biological activity of the compound is likely influenced by its ability to interact with specific molecular targets within cells. Studies employing molecular docking techniques have suggested that the oxadiazole moiety facilitates interactions with critical proteins involved in cell proliferation and apoptosis pathways .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-23(2,30-18-10-8-17(24)9-11-18)22(28)27-13-16(14-27)21-25-20(26-31-21)12-15-6-4-5-7-19(15)29-3/h4-11,16H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEWDMYZXNDRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3OC)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













